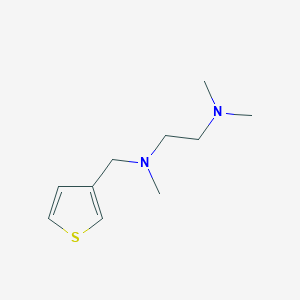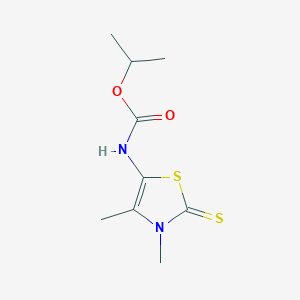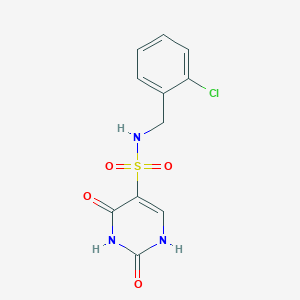
N,N,N'-trimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(3-thienylmethyl)-1,2-ethanediamine is a chemical compound that is commonly known as TMT. It is a tertiary amine that has been widely used in scientific research for its unique properties. TMT is a relatively new compound that has gained popularity in recent years due to its ability to selectively activate certain brain regions.
Mécanisme D'action
TMT is thought to act as a partial agonist of the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of TAAR1 has been linked to the release of dopamine and other neurotransmitters. TMT has been shown to increase the firing of neurons in the amygdala and hippocampus, which are regions of the brain that are involved in emotional processing and memory.
Biochemical and Physiological Effects:
TMT has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as to increase levels of stress hormones such as cortisol. TMT has also been found to increase the release of dopamine and other neurotransmitters in the brain. These effects are thought to be responsible for the anxiogenic and fear-inducing effects of TMT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMT in lab experiments is its ability to selectively activate certain brain regions. This allows researchers to study the function of specific brain circuits and to investigate the effects of drugs on these circuits. However, TMT has a number of limitations as well. It is a relatively new compound, and its effects are not yet fully understood. In addition, TMT is a potent activator of the stress response, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on TMT. One area of interest is the role of TAAR1 in the brain and the effects of TAAR1 activation on behavior and physiology. Another area of interest is the development of new compounds that are selective agonists or antagonists of TAAR1. These compounds could be used to investigate the function of TAAR1 in the brain and to develop new treatments for psychiatric disorders. Finally, there is interest in using TMT as a tool for studying the neural mechanisms of addiction and for developing new treatments for drug addiction.
Méthodes De Synthèse
The synthesis of TMT involves the reaction of 3-thienylmethanol with N,N-dimethyl-1,2-ethanediamine in the presence of a strong acid catalyst. The reaction produces TMT as a viscous liquid that can be purified by distillation. The yield of the reaction is typically around 80%.
Applications De Recherche Scientifique
TMT has been used in scientific research to study the function of the brain and nervous system. It has been found to selectively activate certain brain regions, including the amygdala and hippocampus. TMT has been used in studies on fear conditioning, anxiety, and stress. It has also been used to study the effects of drugs on the brain and to investigate the neural mechanisms of addiction.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-11(2)5-6-12(3)8-10-4-7-13-9-10/h4,7,9H,5-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPXYFMJZJMLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5354799 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5635908.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5635917.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)
![2-[(4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5635943.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B5635945.png)
![3-[4-(2-amino-5-ethylpyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B5635951.png)


![N-(1,3-benzodioxol-5-ylmethyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5635977.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635993.png)